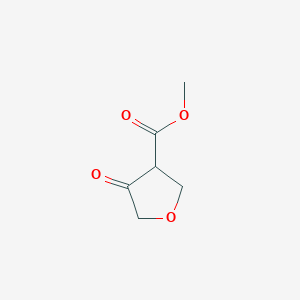









|
REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=O)[CH2:2][OH:3].[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=C.Cl.C(OCC)(=O)C.CCCCCC>CCOCC>[CH3:12][O:11][C:7]([CH:8]1[C:2](=[O:3])[CH2:1][O:5][CH2:6]1)=[O:10] |f:3.4|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)OC
|
|
Name
|
|
|
Quantity
|
16.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ethyl acetate hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction until evolution of H2 gas ceases
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolve the solid in DMSO (300 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
Warm
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stir overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
extract with ether (3×)
|
|
Type
|
WASH
|
|
Details
|
Combine organic extracts and wash with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic solution (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purify by flash chromatography (250 g SiO2, 40 mL/min, 0-50% ethyl acetate/hexane for 20 minutes
|
|
Duration
|
20 min
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1COCC1=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 89.2 mmol | |
| AMOUNT: MASS | 12.9 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |